Benzene, 1,3-dimethyl-2-nitroso-
Overview
Description
Benzene, 1,3-dimethyl-2-nitroso- is an organic compound with the molecular formula C8H9NO. It is a derivative of benzene, where two methyl groups are attached to the 1 and 3 positions, and a nitroso group is attached to the 2 position. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1,3-dimethyl-2-nitroso- can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1,3-dimethyl-2-nitrobenzene using reducing agents such as iron, tin, or zinc in the presence of hydrochloric acid.
Oxidation of Amines: Another method includes the oxidation of 1,3-dimethyl-2-aminobenzene using oxidizing agents like hydrogen peroxide or peracids.
Direct Nitrosation: Direct nitrosation of 1,3-dimethylbenzene using nitrosyl chloride or other nitrosating agents can also yield Benzene, 1,3-dimethyl-2-nitroso-.
Industrial Production Methods
Industrial production methods for Benzene, 1,3-dimethyl-2-nitroso- typically involve large-scale reduction or oxidation processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-dimethyl-2-nitroso- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Iron, tin, zinc in the presence of hydrochloric acid.
Nitrosating Agents: Nitrosyl chloride.
Major Products Formed
Oxidation: 1,3-dimethyl-2-nitrobenzene.
Reduction: 1,3-dimethyl-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Scientific Research Applications
Benzene, 1,3-dimethyl-2-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dimethyl-2-nitroso- involves its interaction with molecular targets through its nitroso group. This group can participate in various chemical reactions, including nucleophilic and electrophilic attacks, leading to the formation of different products. The pathways involved often include the formation of intermediates such as nitroso compounds and their subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1,3-Dimethylbenzene: Lacks the nitroso group, making it less reactive.
2-Nitroso-m-xylene: Another nitroso derivative with similar reactivity.
Uniqueness
Benzene, 1,3-dimethyl-2-nitroso- is unique due to its specific placement of the nitroso group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
1,3-dimethyl-2-nitrosobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRRUGDGASXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173169 | |
Record name | Benzene, 1,3-dimethyl-2-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19519-71-2 | |
Record name | 1,3-Dimethyl-2-nitrosobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19519-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl-2-nitrosobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019519712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC285113 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-dimethyl-2-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethyl-2-nitrosobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH4486PH48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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